molecular formula C5H11NO2 B1340286 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL CAS No. 104587-51-1

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Cat. No.: B1340286
CAS No.: 104587-51-1
M. Wt: 117.15 g/mol
InChI Key: CALDMMCNNFPJSI-UHFFFAOYSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is a chiral compound with a pyrrolidine ring structure It is known for its hydroxymethyl functional group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Chiral Resolution: The resulting mixture of diastereomers can be separated using chiral chromatography or crystallization techniques to obtain the desired (3R,5S) isomer.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-OL
  • (2R,4S)-4-Hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness: (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its diastereomers and other similar compounds. The presence of the hydroxymethyl group also provides a versatile functional handle for further chemical modifications.

Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDMMCNNFPJSI-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 2
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 3
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 4
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 5
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 6
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

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